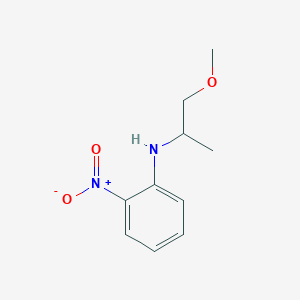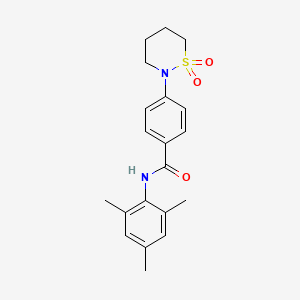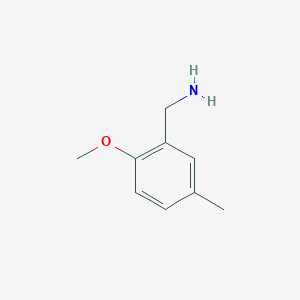
N-(1-methoxypropan-2-yl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methoxypropan-2-yl)-2-nitroaniline: is an organic compound with a molecular formula of C10H14N2O3. This compound is characterized by the presence of a nitro group attached to an aniline ring, which is further substituted with a 1-methoxypropan-2-yl group. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methoxypropan-2-yl)-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method includes the nitration of 2-nitroaniline, followed by the alkylation with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities and obtain the desired compound in its pure form.
化学反应分析
Types of Reactions: N-(1-methoxypropan-2-yl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: N-(1-methoxypropan-2-yl)-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
科学研究应用
Chemistry: N-(1-methoxypropan-2-yl)-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it valuable in drug discovery and development.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymer additives. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.
作用机制
The mechanism of action of N-(1-methoxypropan-2-yl)-2-nitroaniline depends on its specific application. In general, the compound may interact with biological targets through its nitro and methoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy group may enhance the compound’s solubility and bioavailability. The exact molecular targets and pathways involved vary depending on the specific biological or chemical context.
相似化合物的比较
N-(1-methoxypropan-2-yl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-nitroaniline: Lacks the methoxypropan-2-yl group, affecting its solubility and reactivity.
N-(1-methoxypropan-2-yl)-2-aminoaniline: The reduced form of N-(1-methoxypropan-2-yl)-2-nitroaniline, with different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both the nitro and methoxypropan-2-yl groups. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable in various scientific and industrial applications.
属性
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-8(7-15-2)11-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXNCUSBUCBOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)
![ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2552404.png)

![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)
![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2552412.png)
![8-fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole](/img/structure/B2552414.png)


![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)


